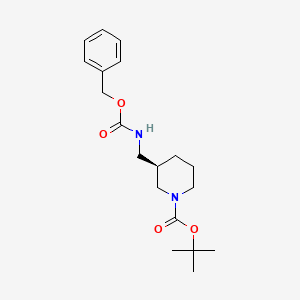
(R)-1-Boc-3-(Cbz-amino-methyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Boc-3-(Cbz-amino-methyl)-piperidine is a compound of interest in organic chemistry and medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carbobenzyloxy (Cbz) protecting group on the amino group. These protecting groups are commonly used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Boc Protecting Group: The nitrogen atom in the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Cbz Protecting Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-(Cbz-amino-methyl)-piperidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Cbz protecting groups under acidic or hydrogenation conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the amino group.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogenation with palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amines: Removal of protecting groups yields the free amine.
Substituted Derivatives: Substitution reactions yield various alkylated or acylated derivatives.
Oxidized and Reduced Products: Oxidation yields piperidones, while reduction yields piperidines.
Scientific Research Applications
®-1-Boc-3-(Cbz-amino-methyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-(Cbz-amino-methyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific drug or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-2-(Cbz-amino-methyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(S)-2-(Cbz-amino-methyl)-pyrrolidine: Enantiomer of the above compound.
®-3-(Cbz-amino-methyl)-pyrrolidine: Similar structure with a different substitution pattern.
Uniqueness
®-1-Boc-3-(Cbz-amino-methyl)-piperidine is unique due to its specific combination of protecting groups and the piperidine ring structure. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
879275-35-1 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-16(13-21)12-20-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,22)/t16-/m1/s1 |
InChI Key |
IKKHJUNAQMPJBI-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


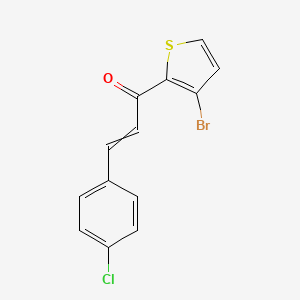
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
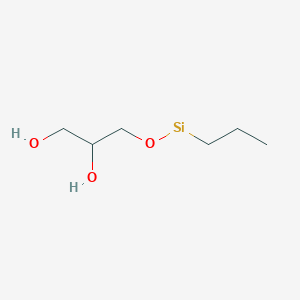

![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)

![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)

![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
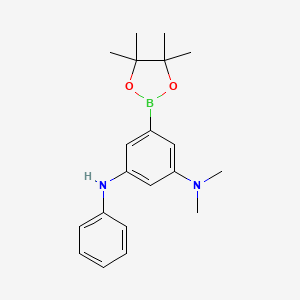
![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)
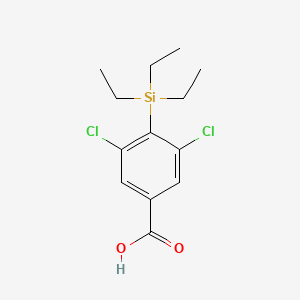

![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
